2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

Sigma-1 receptor Piperazine pharmacophore Structure-activity relationship

2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide (CAS 1214022-77-1) is a synthetic small molecule (C20H25N3O2, MW 339.4 g/mol) that integrates a 4-(4-hydroxyphenyl)piperazine moiety—a privileged fragment in sigma receptor and tyrosinase inhibitor programs —with an N,N-dimethyl-2-phenylacetamide side chain. The compound is classified chemically as a phenylpiperazine-acetamide hybrid and is primarily supplied as a research-grade screening compound (≥95% purity) for target identification and probe development campaigns.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
CAS No. 1214022-77-1
Cat. No. B1523031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide
CAS1214022-77-1
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)O
InChIInChI=1S/C20H25N3O2/c1-21(2)20(25)19(16-6-4-3-5-7-16)23-14-12-22(13-15-23)17-8-10-18(24)11-9-17/h3-11,19,24H,12-15H2,1-2H3
InChIKeyJLBLWKBIMHNYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide (CAS 1214022-77-1): A Dual-Pharmacophore Piperazine Scaffold for Neuropharmacological and Melanogenesis Research


2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide (CAS 1214022-77-1) is a synthetic small molecule (C20H25N3O2, MW 339.4 g/mol) that integrates a 4-(4-hydroxyphenyl)piperazine moiety—a privileged fragment in sigma receptor and tyrosinase inhibitor programs [1]—with an N,N-dimethyl-2-phenylacetamide side chain. The compound is classified chemically as a phenylpiperazine-acetamide hybrid and is primarily supplied as a research-grade screening compound (≥95% purity) for target identification and probe development campaigns [2]. Its bifunctional architecture places it at the intersection of two actively pursued chemotypes in medicinal chemistry: piperazine-based sigma ligands and hydroxyphenyl-substituted tyrosinase inhibitors.

Why Generic Piperazine-Acetamide Substitution Fails: Structural Determinants of Target Engagement for 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide (CAS 1214022-77-1)


Within the phenylpiperazine-acetamide class, minor structural modifications produce large shifts in receptor subtype selectivity and enzyme inhibition potency. Published SAR data demonstrate that replacing the 4-hydroxyphenyl substituent with a 4-fluorobenzyl group on the piperazine ring dramatically alters sigma-1 receptor affinity (Ki shifts from 434.5 nM to 3.2 nM) [1], while the identity of the acetamide N-substituent (dimethyl vs. diphenylmethyl vs. thiophenyl) governs whether the compound engages sigma receptors, tyrosinase, or monoamine oxidase [2]. The target compound's combination of a 4-hydroxyphenyl hydrogen-bond donor/acceptor and a tertiary dimethylamide lacking additional aromatic extension is structurally non-redundant and cannot be assumed to reproduce the binding profile of any single close analog. Generic substitution without experimental verification therefore risks complete loss of the desired pharmacological or inhibitory phenotype.

2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide (CAS 1214022-77-1): Product-Specific Quantitative Differentiation Evidence


Sigma Receptor Pharmacophore Integrity: How the 4-Hydroxyphenyl-Moiety Modulates S1R Affinity Relative to Lead Piperazine-Acetamides

A structurally analogous compound bearing the 4-(4-hydroxyphenyl)piperazin-1-yl fragment in a propan-1-one linker context (compound 2 in the cited study) exhibited poor sigma-1 receptor affinity with a Ki of 434.5 nM, representing a ~136-fold loss in potency compared to the lead 4-phenylpiperazine derivative (Ki = 3.2 nM) [1]. This class-level inference establishes that the 4-hydroxyphenyl substituent, when positioned on the piperazine ring, is a critical negative determinant for S1R binding. The target compound retains this identical 4-(4-hydroxyphenyl)piperazin-1-yl pharmacophoric element, predicting a similarly low S1R engagement profile. This differentiates it from high-affinity S1R ligands such as haloperidol (Ki = 2.6 nM) [1] and the piperidine-piperazine hybrid compound 1 (Ki = 3.2 nM) [1], positioning the target compound as a potentially S1R-sparing control or counter-screen probe.

Sigma-1 receptor Piperazine pharmacophore Structure-activity relationship

Tyrosinase Inhibitory Potential: Positioning Against the 4-(4-Hydroxyphenyl)piperazine Chemotype Benchmark Kojic Acid

A structurally related series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives demonstrated mushroom tyrosinase (AbTYR) inhibition with IC50 values ranging from 1.5 to 4.6 μM, outperforming the reference inhibitor kojic acid (IC50 = 17.8 μM) by approximately 4- to 12-fold [1]. The target compound shares the identical 4-(4-hydroxyphenyl)piperazine pharmacophore that, in the arylmethanone series, competitively occupies the tyrosinase catalytic site and engages the dicopper center via the phenolic hydroxyl group [1]. While direct AbTYR IC50 data for CAS 1214022-77-1 are not currently available in the public domain, the class-level SAR indicates that the 4-(4-hydroxyphenyl)piperazine fragment is the primary potency determinant for tyrosinase inhibition within this chemotype, projecting potential inhibitory activity in the low micromolar range.

Tyrosinase inhibition Melanogenesis 4-(4-hydroxyphenyl)piperazine

Sigma-2 Receptor Affinity Benchmarking: The N,N-Dimethylphenylacetamide Scaffold in Piperazine-Based Sigma-2 Ligand Design

Within the broader piperazine-phenylacetamide class, sigma receptor binding is highly dependent on the acetamide N-substitution pattern. The phenylacetamide derivative 17b (a 2-anellated piperazine with a phenylacetamide side chain) demonstrated moderate sigma-1 affinity with a Ki of 181 nM and considerable selectivity over sigma-2 [1]. Separately, N,N'-disubstituted piperazines in the N-(3-phenylpropyl)piperazine series achieved subnanomolar sigma-1 affinity (compound 10) and sigma-2 Ki values as low as 4.9 nM (compound 9) [2]. The target compound's N,N-dimethyl substitution on the acetamide is sterically smaller and less lipophilic than the phenylpropyl or benzhydryl motifs associated with high sigma affinity, suggesting a distinct and potentially weaker sigma receptor interaction profile. Comparative binding data for the exact compound remain absent from public databases; procurement for direct radioligand displacement profiling is therefore the only route to establishing its sigma-1/sigma-2 selectivity ratio.

Sigma-2 receptor Phenylacetamide TMEM97

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 2.7) and Rotatable Bond Count Relative to Diphenylmethyl and Thiophenyl Analogs

The target compound exhibits a computed XLogP3 value of 2.7 with 4 rotatable bonds [1], placing it in a favorable drug-like physicochemical space for CNS penetration (typically XLogP 2–4). In comparison, the diphenylmethyl analog N-(diphenylmethyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide (CID 2400963) bears a bulkier, more lipophilic benzhydryl group (predicted XLogP > 3.5, 6 rotatable bonds) that increases molecular weight and potentially reduces ligand efficiency [2]. The thiophen-3-yl analog 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide (CAS 2680527-95-9) introduces a heteroaromatic sulfur atom that alters hydrogen-bonding capacity and metabolic stability. The target compound's intermediate lipophilicity, lower rotatable bond count, and absence of metabolically labile heterocyclic features differentiate it for CNS-focused probe development where balanced physicochemical properties are prioritized over maximal receptor affinity.

Lipophilicity Drug-likeness Physicochemical properties

Optimal Research Application Scenarios for 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide (CAS 1214022-77-1) Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Counter-Screen Probe in S1R-Targeted High-Throughput Screening Campaigns

Based on class-level SAR showing that the 4-(4-hydroxyphenyl)piperazine fragment confers poor S1R affinity (Ki = 434.5 nM for the closest analog with this pharmacophore) [1], this compound can serve as a structurally matched negative control or S1R-sparing counter-screen probe. Its use alongside high-affinity S1R ligands (e.g., haloperidol, Ki = 2.6 nM) enables discrimination between S1R-dependent and S1R-independent cellular phenotypes in hit triage workflows.

Tyrosinase Inhibitor Scaffold-Hopping and IP Generation Starting Point

The compound incorporates the validated 4-(4-hydroxyphenyl)piperazine tyrosinase pharmacophore—shown in arylmethanone derivatives to inhibit AbTYR with 4–12-fold greater potency than kojic acid (IC50 = 1.5–4.6 μM vs. 17.8 μM) [2]—but presents an unexplored N,N-dimethylacetamide vector. This scaffold topology is absent from published (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone SAR studies, offering a novel chemical space for patentable tyrosinase inhibitor development with potential cosmetic and dermatological applications.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a computed XLogP3 of 2.7, molecular weight of 339.4 g/mol, and only 4 rotatable bonds [3], the compound occupies favorable CNS drug-like chemical space. This profile supports its prioritization for blood-brain barrier permeability assessment (e.g., PAMPA-BBB or in situ brain perfusion) as a starting scaffold for neurological target screening, where higher lipophilicity or molecular weight analogs may be disadvantaged.

Sigma-1/Sigma-2 Selectivity Profiling via Direct Radioligand Displacement Assays

Given the absence of publicly available sigma receptor binding data for this compound, and the documented sensitivity of sigma-1/sigma-2 selectivity to acetamide N-substitution patterns (selectivity ratios spanning >500-fold across the piperazine-acetamide class) [4], procurement for direct competitive radioligand binding assays against [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) would experimentally resolve its receptor subtype selectivity profile and enable rational comparison with established sigma tool compounds.

Quote Request

Request a Quote for 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.